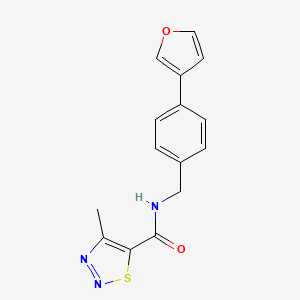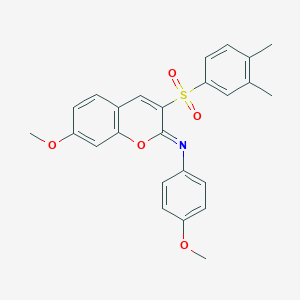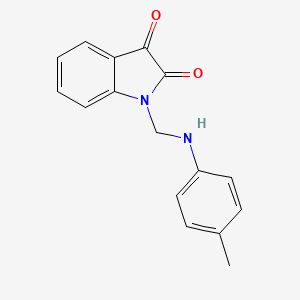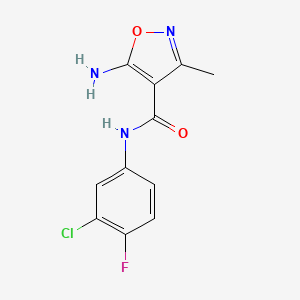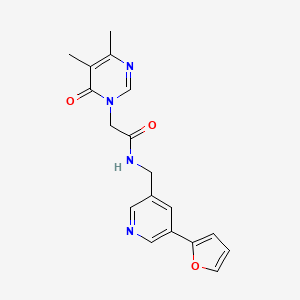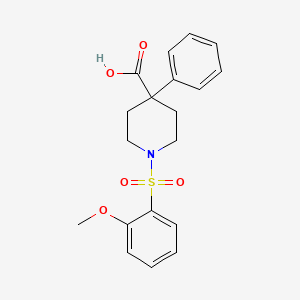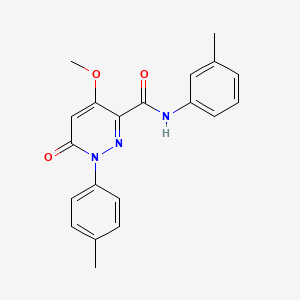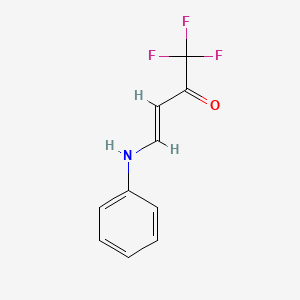
3-Oxo-1-(phenylamino)-4,4,4-trifluorobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Oxo-1-(phenylamino)-4,4,4-trifluorobut-1-ene” is a complex organic molecule. It contains a trifluorobutene group, which is a type of organic compound with a carbon chain and three fluorine atoms. It also has a phenylamino group attached, which consists of a phenyl group (a ring of six carbon atoms) attached to an amino group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline .Molecular Structure Analysis
The molecular structure of a compound can be influenced by various factors such as the presence of fluorine atoms. For example, a study on 1,5-Diaryl-3-Oxo-1,4-Pentadiene derivatives investigates the influence of fluorine atoms on the conformational features of these derivatives .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. Divergent reactivity, where a compound can undergo different reactions depending on conditions or catalysts, is an area of interest in chemical catalysis and synthetic organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Phenolic compounds, for example, have characteristic properties such as melting and boiling points, density, solubility, and color .Scientific Research Applications
Oxidation Reactions and Synthesis
One area of application is in the field of synthetic organic chemistry, where the compound and its derivatives are used in oxidation reactions. For example, the study on cyclic β-aminovinylimines by Usov and Freimanis (1969) discusses the oxidizability of enamines and their derivatives, highlighting the compound's role in facilitating oxidation processes through atmospheric oxygen (Usov & Freimanis, 1969).
Catalytic Applications
The compound's utility extends to catalysis, where it's involved in reactions such as alkene epoxidation. Dubois et al. (2003) explored a mu-oxo-iron(III) dimer as an efficient epoxidation catalyst for a wide range of alkenes, including terminal alkenes, which is relevant to understanding the broader applications of fluorinated compounds in catalysis (Dubois et al., 2003).
Bioorthogonal Chemistry for Medical Research
A significant application of similar trifluorobutene derivatives is found in bioorthogonal chemistry, particularly in antitumor immune function research. Wang et al. (2020) established a bioorthogonal chemical system for controlled drug release in live animals, demonstrating the compound's potential in enhancing antitumor immunity and synergizing with checkpoint blockade therapies (Wang et al., 2020).
Material Science and Nanotechnology
In the realm of materials science and nanotechnology, the compound's derivatives find applications in the synthesis of innovative materials. For instance, Zhuang et al. (2014) discussed the synthesis of monodisperse Au@Co3O4 core-shell nanocrystals, showcasing the potential of fluorinated compounds in enhancing catalytic activity for oxygen evolution reactions, thus contributing to advancements in energy and environmental science (Zhuang et al., 2014).
Drug Discovery and Pharmaceutical Applications
Finally, in the pharmaceutical sector, fluorinated compounds like "3-Oxo-1-(phenylamino)-4,4,4-trifluorobut-1-ene" are crucial for the design and synthesis of new drugs. Boechat et al. (2007) highlighted the design, synthesis, and biological evaluation of new 3-hydroxy-2-oxo-3-trifluoromethylindoles as potential HIV-1 reverse transcriptase inhibitors, underscoring the importance of trifluoromethyl groups in modifying biological activities (Boechat et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-4-anilino-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-7,14H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCXQMALTDIQMW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



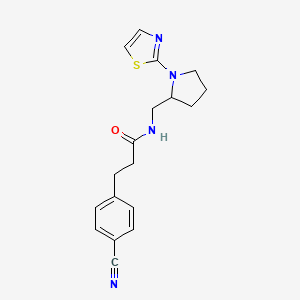
![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)
